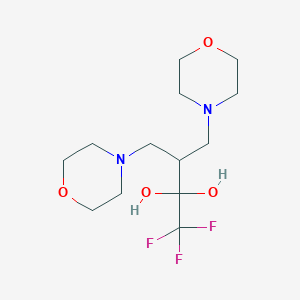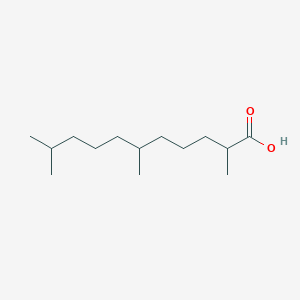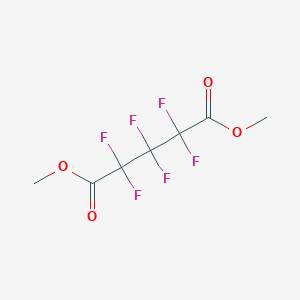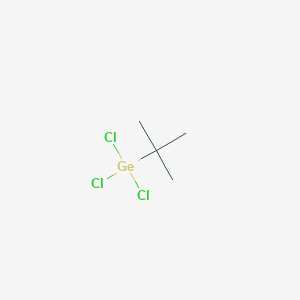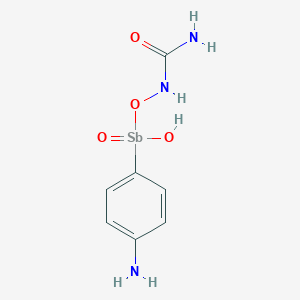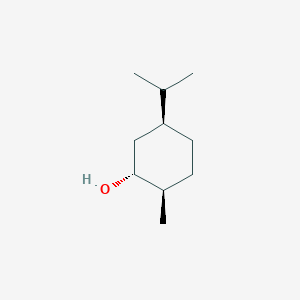
(1R,2R,5S)-2-methyl-5-propan-2-ylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,5S)-2-methyl-5-propan-2-ylcyclohexan-1-ol, commonly known as carvomenthol, is a natural terpene alcohol found in many essential oils. It is widely used in the fragrance and flavor industry due to its minty aroma and cooling sensation. In recent years, carvomenthol has gained attention in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of carvomenthol is not fully understood. However, it is believed to interact with various receptors in the body, including the TRPM8 receptor, which is responsible for the cooling sensation associated with menthol. Carvomenthol has also been found to have an effect on the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Efectos Bioquímicos Y Fisiológicos
Carvomenthol has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been found to have an effect on the immune system, increasing the production of cytokines, which are involved in the regulation of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carvomenthol has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized and is readily available. It is also relatively safe and non-toxic, making it suitable for use in cell culture and animal studies. However, one limitation of carvomenthol is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on carvomenthol. One area of interest is its potential use in the treatment of respiratory disorders such as asthma and COPD. Another area of research is its potential use as a natural pesticide in agriculture. Additionally, carvomenthol has been studied for its potential use in the food industry as a natural preservative and flavor enhancer. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of carvomenthol.
In conclusion, carvomenthol is a natural terpene alcohol with potential therapeutic applications in various fields. Its synthesis methods are diverse and it has been studied for its effects on the immune system, inflammation, and respiratory disorders. Further research is needed to fully understand its mechanisms of action and potential applications in medicine, agriculture, and food science.
Métodos De Síntesis
Carvomenthol can be synthesized through various methods, including the reduction of carvone, a natural compound found in essential oils such as spearmint and caraway. The reduction can be achieved through catalytic hydrogenation or using reducing agents such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Carvomenthol has been studied for its potential therapeutic applications in various fields, including medicine, agriculture, and food science. In medicine, carvomenthol has been found to have antimicrobial, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in treating respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD).
Propiedades
Número CAS |
1126-39-2 |
|---|---|
Nombre del producto |
(1R,2R,5S)-2-methyl-5-propan-2-ylcyclohexan-1-ol |
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
(1R,2R,5S)-2-methyl-5-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-11H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 |
Clave InChI |
ULJXKUJMXIVDOY-KXUCPTDWSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@H](C[C@H]1O)C(C)C |
SMILES |
CC1CCC(CC1O)C(C)C |
SMILES canónico |
CC1CCC(CC1O)C(C)C |
Sinónimos |
(1R)-(-)-Isocarvomenthol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



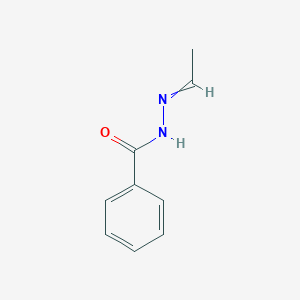
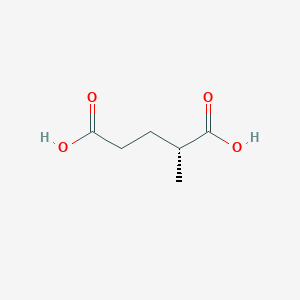
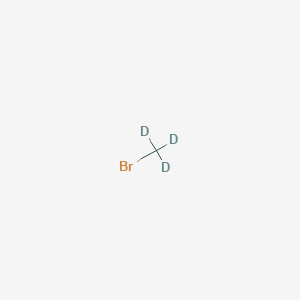

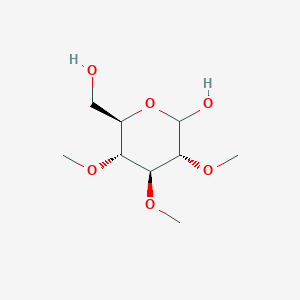
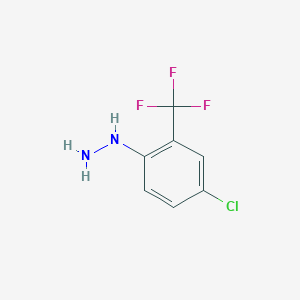
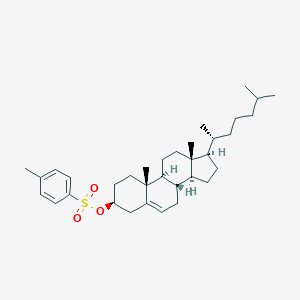
![4-[Bis(2-chloroethyl)amino]phenol](/img/structure/B73406.png)
